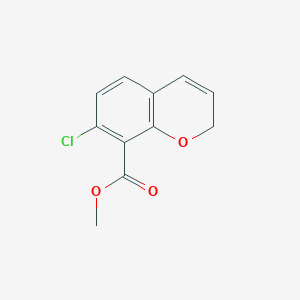

methyl 7-chloro-2H-chromene-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-chloro-2H-chromene-8-carboxylate is a chemical compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical properties . This compound, specifically, is characterized by the presence of a chlorine atom at the 7th position and a carboxylate group at the 8th position of the chromene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-2H-chromene-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 7-hydroxy-4-methyl coumarin as a starting material, which undergoes alkylation with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The reaction is carried out at 50°C, followed by further reactions to introduce the chlorine and carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of green solvents and catalysts, are also increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-2H-chromene-8-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Methyl 7-chloro-2H-chromene-8-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 7-chloro-2H-chromene-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Methyl 7-chloro-2H-chromene-8-carboxylate can be compared with other chromene derivatives, such as:

7-hydroxy-4-methyl coumarin: Known for its antimicrobial properties.

6-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate: Used in the synthesis of various pharmaceuticals.

2,2-dimethyl-2H-chromenes: Studied for their anticancer activities

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Methyl 7-chloro-2H-chromene-8-carboxylate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its anticancer properties. This article explores the biological activity of this compound, drawing from various studies that evaluate its effects on human carbonic anhydrases, acetylcholinesterase, and other biological targets.

Overview of Chromene Derivatives

Chromene derivatives, including this compound, are known for their diverse biological activities. The structure of these compounds allows for various substitutions that can enhance or inhibit their biological functions. The 2H-chromene framework is associated with numerous pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Inhibitory Activity on Carbonic Anhydrases

Recent studies have highlighted the inhibitory effects of chromene derivatives on carbonic anhydrases (CAs), particularly isoforms IX and XII, which are implicated in tumor growth and metastasis. This compound has been shown to selectively inhibit these isoforms at low micromolar concentrations.

Key Findings:

- Selectivity : Compounds derived from the chromene scaffold exhibited selectivity towards tumor-associated isozymes IX and XII compared to off-target isoforms I and II. For instance, one study reported a Ki value of 0.53 µM for hCA IX and 0.47 µM for hCA XII with a related derivative .

- Structural Influence : The substitution pattern around the chromene ring significantly affects the potency and selectivity of these inhibitors. Methyl groups at specific positions can enhance inhibitory activity while maintaining selectivity .

Acetylcholinesterase Inhibition

This compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Research Insights:

- Potency : A study found that certain substituted chromenes demonstrated potent AChE inhibitory activity with IC50 values as low as 13.5 nM . This suggests that similar derivatives could be effective in modulating cholinergic signaling.

- Mechanism : The introduction of phenylcarbamate moieties to the chromene structure significantly increased both AChE and butyrylcholinesterase (BuChE) inhibitory activities, indicating a promising therapeutic avenue for memory-related disorders .

Anticancer Properties

The anticancer potential of this compound has been explored through various mechanisms, including apoptosis induction and cytotoxicity against cancer cell lines.

Case Studies:

- Cytotoxicity Assessment : In vitro studies have demonstrated that certain chromene derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment.

- Apoptotic Pathways : Research indicates that these compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell death .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Properties

Molecular Formula |

C11H9ClO3 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

methyl 7-chloro-2H-chromene-8-carboxylate |

InChI |

InChI=1S/C11H9ClO3/c1-14-11(13)9-8(12)5-4-7-3-2-6-15-10(7)9/h2-5H,6H2,1H3 |

InChI Key |

HQMMMSHMAMOSAR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1OCC=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.